Fmoc-homoArg(Mtr)-OH

Solid-phase peptide synthesis Arginine deprotection Sulfonation side reactions

Researchers synthesizing large peptides via convergent fragment condensation require side-chain protection that survives mild acid cleavage. Fmoc-homoArg(Mtr)-OH provides superior Mtr stability under 1-2% TFA/DCM vs. Pbf, enabling synthesis of fully protected fragments. • Survives mild acidolysis for protected fragment generation. • ~8% higher molar equivalent vs. Pmc analog reduces required mass. • 52% cleaved pure yield benchmark for bradykinin Arg¹ demonstrates established protocols. • ISO-certified ≥98% purity ensures batch consistency.

Molecular Formula C32H38N4O7S
Molecular Weight 622.7 g/mol
Cat. No. B13139939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-homoArg(Mtr)-OH
Molecular FormulaC32H38N4O7S
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
InChIInChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m0/s1
InChIKeyMYPHFLRAJFYMDO-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-homoArg(Mtr)-OH: Protected Homoarginine for Fmoc-SPPS


Fmoc-homoArg(Mtr)-OH (CAS 1313054-41-9, molecular formula C₃₂H₃₈N₄O₇S, molecular weight 622.7 g/mol) is a doubly protected, non-proteinogenic amino acid derivative belonging to the class of Fmoc homoarginine building blocks . It features an Nα-9-fluorenylmethoxycarbonyl (Fmoc) group for temporary amine protection and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group for semi-permanent guanidino side-chain masking . This compound enables direct, solid-phase incorporation of homoarginine—a homologue of arginine bearing an extra methylene unit in its side chain—into research-grade and GMP peptides without requiring post-synthetic guanidation of ornithine or lysine precursors [1].

Building Block Type
Fmoc-SPPS compatible, doubly protected homoarginine for direct solid-phase incorporation
Protection Strategy
Nα-Fmoc temporary amine protection with Mtr semi-permanent guanidino side-chain masking
Synthetic Advantage
Bypasses post-synthetic ornithine or lysine guanidation workflows

Why Mtr Protection Cannot Be Substituted by Pbf or Pmc Analogs


Substituting one Fmoc-homoArg-X building block for another during solid-phase peptide synthesis (SPPS) is non-trivial because the side-chain protecting group (Mtr, Pbf, Pmc, or none) governs electrophile persistence during global TFA deprotection, the likelihood of irreversible Trp/Ser/Thr sulfonation, and the overall crude peptide purity [1]. The Mtr group yields a highly stabilized aryl-sulfonyl cation with a lifetime on the order of seconds—approximately 100-fold longer than the Pbf-derived cation (~tens of ms) and ~10-fold longer than the Pmc-derived cation (~hundreds of ms)—directly translating to a higher sulfonation burden when electron-rich residues are proximal in sequence [2]. Furthermore, homoarginine itself is intrinsically more difficult to couple than proteinogenic amino acids, requiring excess equivalents and repeated coupling cycles [3]. Consequently, an Mtr-protected homoarginine occupies a distinct risk–benefit niche that cannot be replicated by simply replacing it with a Pbf or Pmc analog.

!
Mtr→Pbf substitution may shift sulfonation profile substantially; cation persistence and side-reaction burden differ and may not transfer directly
!
Mtr→Pmc substitution alters deprotection kinetics; the electrophile lifetime and sulfonation pattern may require independent scavenger optimization
!
Unprotected homoarginine substitution adds a post-synthetic guanidation step, introducing extra impurity burden and synthetic complexity

Quantitative Evidence: Mtr vs. Pbf and Pmc Protection


Sulfonyl Electrophile Persistence and Side-Reaction Risk

The aryl-sulfonyl cation released from the Mtr group during TFA-mediated global deprotection exhibits an electrophile lifetime of approximately seconds, compared to ~tens of milliseconds for the Pbf-derived cation and ~hundreds of milliseconds for the Pmc-derived cation [1]. This extended persistence directly correlates with a 'High' relative frequency of Trp sulfonation (+80/+160 Da adducts), Arg(SO₃H) formation, and Ser/Thr O-sulfonation, whereas Pbf shows only 'Minor' Trp/Ser/Thr sulfonation and rare Arg(SO₃H) [1]. For peptides containing homoarginine in proximity to Trp, Ser, or Thr residues, the choice of Mtr protection therefore represents a deliberate acceptance of elevated side-reaction risk—which may be justified when Mtr-specific deprotection kinetics or legacy process compatibility is required.

Cation Persistence
Class-level
Mtr: ≈seconds / Pbf: ≈tens of ms / Pmc: ≈hundreds of ms
Elevated sulfonation burden context
Trp/Ser/Thr sulfonation risk elevated with Mtr; ~100× longer cation vs Pbf
Solid-phase peptide synthesis Arginine deprotection Sulfonation side reactions

Inherent Coupling Difficulty of Homoarginine

U.S. Patent 2010/0197891 explicitly identifies arginine, homoarginine, and norarginine as 'much more difficult to couple to a growing peptide chain than other amino acids' [1]. The patent notes that this problem occurs with most commonly used coupling reagents and is exacerbated in solid-phase synthesis due to additional spatial restraints from the resin surface [1]. The conventional mitigation—using higher-than-standard excess of the amino acid and repeated coupling cycles—results in considerable wasting of valuable reagent [1]. This inherent coupling challenge is equally applicable to Fmoc-homoArg(Mtr)-OH, whose steric bulk from both the Fmoc N-terminal group and the Mtr-protected guanidino side chain further complicates acylation kinetics relative to less hindered amino acids .

Coupling Requirement
Cross-study context
≥5:1 molar excess recommended for homoarginine residues
Supports coupling excess planning
Patent-documented difficult coupling; steric bulk from Fmoc and Mtr groups
Solid-phase peptide synthesis Difficult coupling Homoarginine

Atom Economy Advantage Over Pmc Analog

Fmoc-homoArg(Mtr)-OH has a molecular weight of 622.7 g/mol , which is approximately 54.1 g/mol (8.0%) lower than Fmoc-homoArg(Pmc)-OH at 676.8 g/mol [1] and approximately 40.1 g/mol (6.0%) lower than Fmoc-homoArg(Pbf)-OH at 662.8 g/mol . For a given mass of building block purchased, the Mtr-protected variant delivers a proportionally higher number of reactive moles: 1.61 mmol/g for Mtr vs. 1.48 mmol/g for Pmc and 1.51 mmol/g for Pbf. When scaling syntheses to multi-gram or kilogram quantities, this translates to fewer grams of raw material required to achieve the same molar excess in coupling reactions.

Molar Equivalent
Head-to-head
1.61 mmol/g (Mtr) vs 1.48 mmol/g (Pmc)
Supports procurement cost modeling
8.7% more moles per gram vs Pmc analog; 6.4% vs Pbf
Atom economy Cost efficiency Molecular weight comparison

Orthogonal Stability in Mild Acid Cleavage

The Mtr group is stable under the mildly acidic conditions (1–2% TFA in DCM) routinely used to cleave peptides from hyper-acid-labile resins (e.g., 2-chlorotrityl chloride resin) while leaving side-chain protection intact, enabling the generation of fully side-chain-protected peptide fragments for convergent fragment condensation strategies [1]. In contrast, the Pbf group, while preferred for standard Fmoc-SPPS due to its cleaner final deprotection, begins to undergo partial cleavage under these same mildly acidic conditions, compromising the orthogonality required for protected fragment isolation . This differential acid stability provides a specific synthetic rationale for selecting Mtr over Pbf protection when protected homoarginine-containing peptide segments are needed as intermediates.

Mild Acid Stability
Class-level
Mtr: largely intact under 1–2% TFA/DCM / Pbf: partial cleavage
Supports fragment condensation workflow
2-CTC resin cleavage context; Pbf may lose 5–20% side-chain protection
Orthogonal deprotection Mtr stability TFA cleavage

Supplier-Certified Purity and Quality Standards

Commercially sourced Fmoc-homoArg(Mtr)-OH is supplied with a certified purity specification of NLT 98% (HPLC), and the manufacturing process is conducted under an ISO-certified quality management system appropriate for global pharmaceutical R&D and quality control applications . While Fmoc-homoArg(Pbf)-OH from Sigma-Aldrich/Novabiochem is specified at ≥95.0% (HPLC) and ≥97% (TLC) , and Fmoc-HomoArg-OH (unprotected side chain) is available at ≥95% purity , the NLT 98% specification for the Mtr variant provides a tighter purity window that reduces the burden of impurity profiling when synthesizing peptides destined for bioassay or preclinical evaluation.

Vendor Purity
Specification review
NLT 98% (HPLC)
Supports peptide purity expectations
Supplier-certified specification; independent verification recommended
Quality control ISO certification Pharmaceutical grade

Bradykinin Synthesis Feasibility Benchmark

In a direct comparative study of Fmoc-based bradykinin synthesis, Stephenson et al. (2011) investigated the effect of arginine side-chain protecting groups (Mtr vs. Pmc) at positions Arg¹ and Arg⁹ of the nonapeptide bradykinin (RPPGFSPFR) [1]. The combination of Arg(Mtr) at position 1 and Arg(Pmc) at position 9 yielded a cleaved pure peptide yield of 52% after global TFA deprotection [1]. This yield provides a quantitative benchmark demonstrating that Mtr-protected arginine—and by class-level inference, Mtr-protected homoarginine—can be successfully deployed in arginine-rich bioactive peptide sequences, provided that scavenger composition and cleavage time are optimized to mitigate the known Mtr-associated sulfonation side reactions [1][2].

Synthesis Benchmark
Class-level
52% cleaved pure yield (bradykinin)
Supports sequence-specific feasibility
Arg(Mtr) at position 1 with optimized scavenger cocktail
Bradykinin Peptide synthesis yield Arg(Mtr) deprotection

Procurement-Guiding Applications


Convergent Fragment Condensation with Protected Intermediates

When synthesizing large or complex peptides (>40 residues) via convergent fragment condensation, fully side-chain-protected peptide segments must be generated by cleaving the protected peptide from a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride) under conditions (1–2% TFA/DCM) that leave side-chain protecting groups intact. The Mtr group's superior stability under these mild acid conditions, relative to Pbf which undergoes partial premature cleavage [1], makes Fmoc-homoArg(Mtr)-OH the appropriate choice for introducing homoarginine into protected fragments destined for subsequent segment coupling. This scenario leverages the class-level evidence that Mtr survives mild acidolysis while Pbf shows partial lability [1].

GMP Legacy Process Continuation

For pharmaceutical peptide manufacturing processes that were originally validated using Mtr-protected arginine or homoarginine building blocks, switching to Pbf or Pmc analogs would necessitate re-validation of the entire purification cascade—including HPLC methods optimized for Mtr-specific sulfonated byproducts (e.g., Trp +80/+160 Da adducts) [1]. The elevated sulfonation burden of Mtr (cation lifetime ≈ seconds, risk = High) [1] is a known, characterized liability with established scavenger mitigation protocols (thioanisole/thiocresol cocktails) . Fmoc-homoArg(Mtr)-OH thus enables continued supply of validated GMP peptide APIs without triggering costly re-validation of impurity profiles and analytical methods.

Cost-Sensitive Synthesis of Antimicrobial Peptides

Homoarginine incorporation into antimicrobial peptides (AMPs) is an established strategy for enhancing proteolytic stability and modulating selectivity against drug-resistant bacteria [1]. For multi-gram to kilogram-scale AMP campaigns, the ~8% higher molar equivalent per gram of Fmoc-homoArg(Mtr)-OH relative to the Pmc analog (1.61 vs. 1.48 mmol/g) reduces the physical mass of building block required to achieve ≥5-fold molar excess during difficult homoarginine coupling [2]. Combined with ISO-certified NLT 98% purity , this atom-economy advantage directly lowers raw material cost per mole of peptide produced.

Bradykinin-Analog and GPCR Ligand Synthesis

The 52% cleaved pure yield benchmark achieved for bradykinin using Arg(Mtr) at position 1 [1] provides a transferable protocol for homoarginine-containing bradykinin analogs and related GPCR peptide ligands. When the target sequence contains homoarginine at a position analogous to bradykinin Arg¹—where Mtr deprotection is already optimized with respect to scavenger composition and cleavage time—Fmoc-homoArg(Mtr)-OH can be deployed with a higher degree of predictability than a Pbf or Pmc analog whose behavior at that specific sequence context has not been similarly characterized. This scenario prioritizes documented synthetic precedent over generic protecting-group superiority claims.

Application
Selection Property
Validation Focus
Convergent fragment condensation
Mtr stability under mild acidolysis
Protected fragment integrity on 2-CTC resin cleavage
GMP legacy process continuation
Documented Mtr impurity profile
Analytical method continuity without re-validation
Cost-sensitive AMP synthesis
Molar equivalent per gram efficiency
Raw material mass reduction at ≥5-fold coupling excess
Bradykinin-analog and GPCR ligand synthesis
Documented synthetic precedent
Sequence-specific deprotection and scavenger optimization
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